

# 5-Chloro-2,3-dimethoxybenzaldehyde: A Technical Overview

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## Compound of Interest

Compound Name: 5-Chloro-2,3-dimethoxybenzaldehyde

Cat. No.: B1334580

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This technical guide provides a comprehensive overview of the known chemical properties, safety information, and computed data for **5-Chloro-2,3-dimethoxybenzaldehyde**. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

## Introduction

**5-Chloro-2,3-dimethoxybenzaldehyde** is a substituted aromatic aldehyde. Its structure, featuring a benzaldehyde core with two methoxy groups and a chlorine atom, makes it a potential intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. This document summarizes the currently available data for this compound. It is important to note that while basic identifiers and safety information are documented, detailed experimental data such as melting point, boiling point, and comprehensive spectroscopic analyses are not readily available in the cited literature.

## Chemical and Physical Properties

The fundamental identifying and physical characteristics of **5-Chloro-2,3-dimethoxybenzaldehyde** are compiled from established chemical databases. These properties are crucial for sample identification, purity assessment, and theoretical modeling.

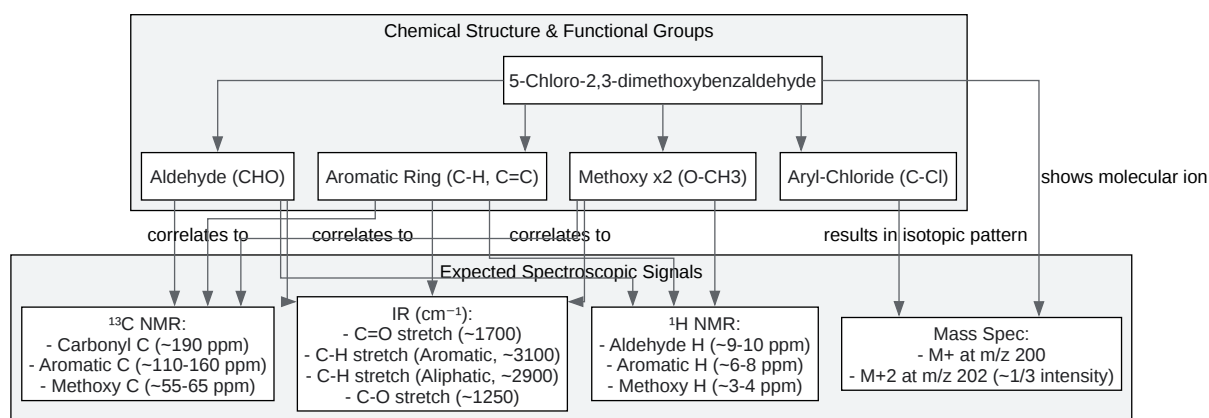
Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source(s)
IUPAC Name	<b>5-chloro-2,3-dimethoxybenzaldehyde</b>	[1]
CAS Number	86232-28-2	[1]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>3</sub>	[1][2]
Molecular Weight	200.62 g/mol	[1][2]
Monoisotopic Mass	200.0240218 Da	[1]
Canonical SMILES	<chem>COC1=CC(=CC(=C1OC)C=O)Cl</chem>	[1]
InChI	InChI=1S/C9H9ClO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3	[1]
InChIKey	FIRVUYUWCDJOMJ-UHFFFAOYSA-N	[1]
Purity (Typical)	≥95%	[2]
Storage	Room temperature	[2]

| Computed TPSA | 35.5 Å<sup>2</sup> |[1] |

## Spectroscopic Analysis

Detailed experimental spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **5-Chloro-2,3-dimethoxybenzaldehyde** is not available in the reviewed sources. For novel research or before use as a reagent, it is critical to perform such analyses to confirm the structure and purity of the material. The diagram below illustrates the logical relationship between the compound's functional groups and the expected regions for their spectroscopic signals.



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Fig. 1: Correlation of functional groups to expected spectroscopic signals.

## Synthesis and Experimental Protocols

A specific, validated synthesis protocol for **5-Chloro-2,3-dimethoxybenzaldehyde** has not been identified in the literature searched. However, a plausible synthetic route could involve the electrophilic chlorination of 2,3-dimethoxybenzaldehyde.

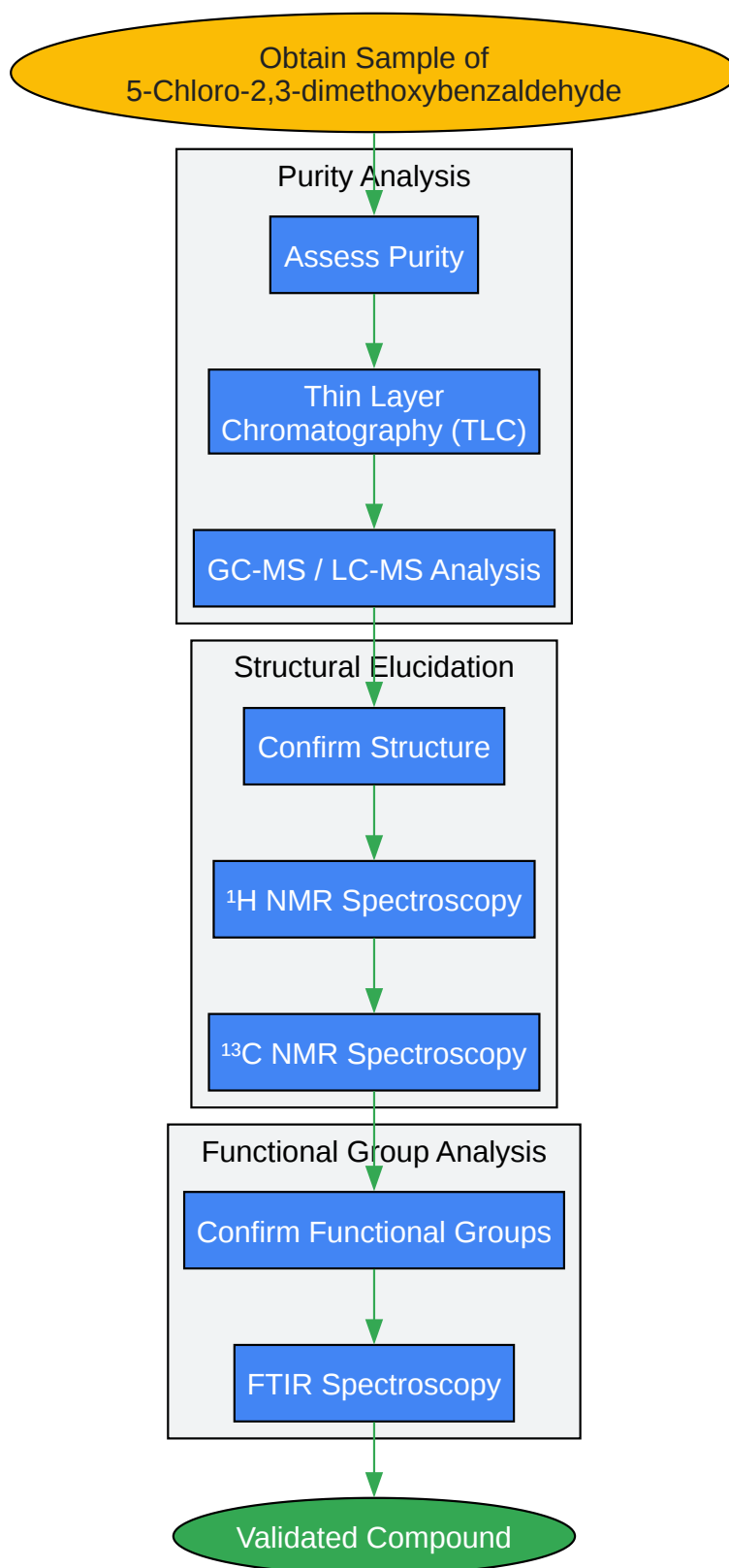
For researchers acquiring this compound, a general workflow for chemical characterization is essential.

## General Protocol for Chemical Characterization

- Purity Assessment (TLC/GC-MS/LC-MS):
  - Dissolve a small sample (~1 mg) in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

- Spot the solution on a TLC plate and elute with a solvent system (e.g., Hexane:Ethyl Acetate mixtures) to check for impurities.
- For a more quantitative assessment, analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine purity and confirm the molecular weight.
- Structural Elucidation (NMR):
  - Dissolve 5-10 mg of the compound in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
  - Acquire  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra to confirm the chemical structure, including the substitution pattern on the aromatic ring and the presence of aldehyde and methoxy protons/carbons.
- Functional Group Confirmation (FTIR):
  - Acquire an Infrared (IR) spectrum of the solid sample, typically using an Attenuated Total Reflectance (ATR) accessory.
  - Confirm the presence of key functional groups by identifying characteristic absorption bands, such as the carbonyl ( $\text{C=O}$ ) stretch of the aldehyde.

The following diagram outlines a standard workflow for this characterization process.



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Fig. 2: General workflow for chemical characterization.

## Biological Activity

There is no specific information regarding the biological activity of **5-Chloro-2,3-dimethoxybenzaldehyde** in the searched literature. However, various other isomers and derivatives of dimethoxybenzaldehyde have been reported to possess biological activities, including antifungal, antimicrobial, and anticancer properties.[3] Any investigation into the biological effects of the title compound would represent novel research.

## Safety and Handling

**5-Chloro-2,3-dimethoxybenzaldehyde** is classified as an irritant.[4] Adherence to standard laboratory safety protocols is required.

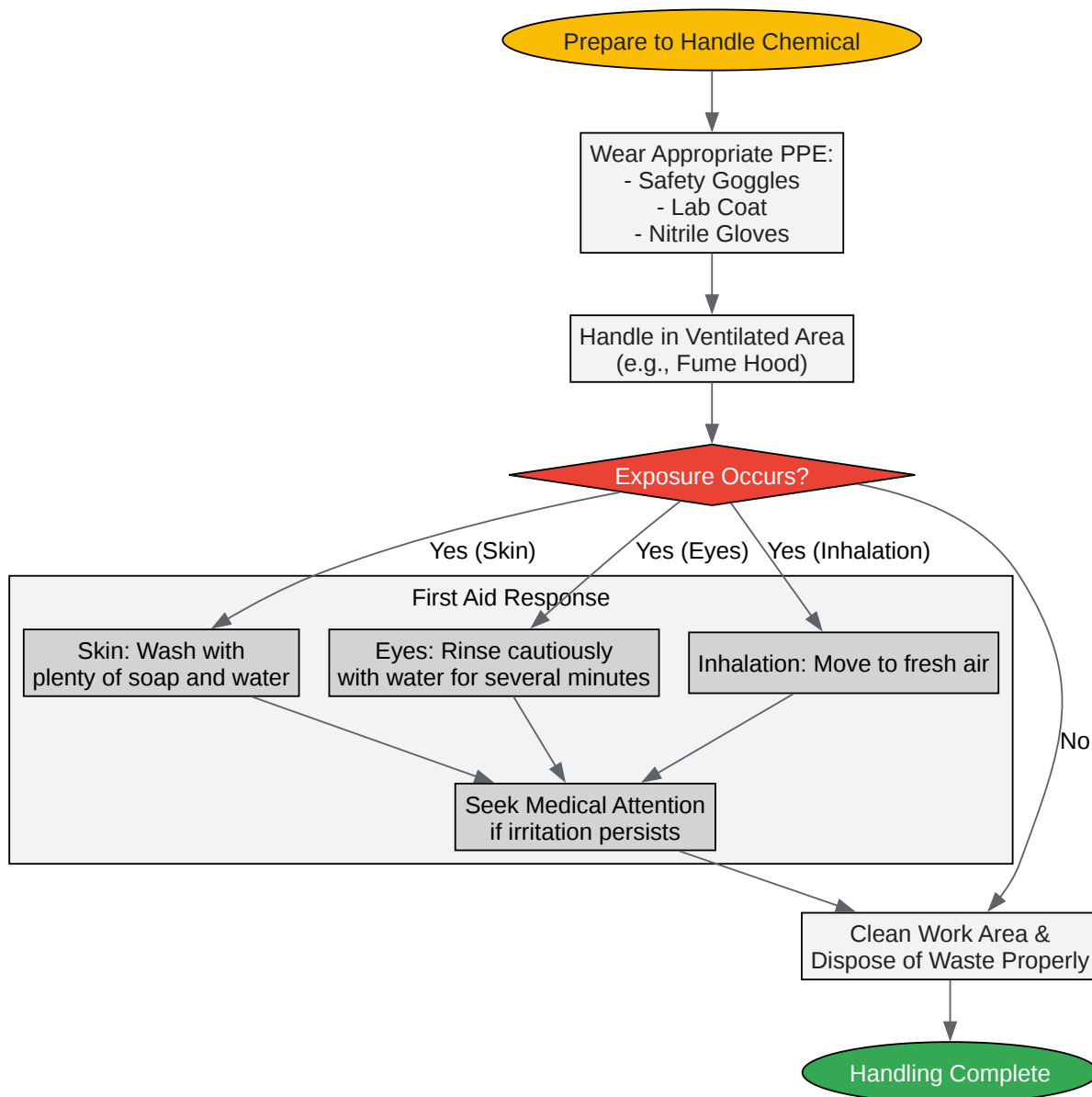
Table 2: GHS Hazard Information

Code	Description	Classifications
H315	Causes skin irritation	Skin Irritation (Category 2)
H319	Causes serious eye irritation	Eye Irritation (Category 2)
H335	May cause respiratory irritation	Specific Target Organ Toxicity, Single Exposure (Category 3)

Source:[1]

Precautionary Statements: Key precautionary statements include P261 (avoid breathing dust), P264 (wash skin thoroughly after handling), P280 (wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

The following workflow illustrates the recommended handling procedure for this chemical.



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Fig. 3: Workflow for safe handling of chemical irritants.

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## References

- 1. 5-Chloro-2,3-dimethoxybenzaldehyde | C<sub>9</sub>H<sub>9</sub>ClO<sub>3</sub> | CID 4172275 - PubChem [pubchem.ncbi.nlm.nih.gov]
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